molecular formula C10H4Cl2F3N3OS B11173635 2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11173635
M. Wt: 342.12 g/mol
InChI Key: UARLICAAVXOKAQ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes dichloro and trifluoromethyl groups attached to a benzamide core, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

The precise mechanism of action of 2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific proteins and enzymes within target organisms. For instance, as a fungicide, it is thought to affect spectrin-like proteins in the cytoskeleton of oomycetes, disrupting their growth and reproduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of dichloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly effective in applications where other compounds may fail, such as in the control of resistant strains of pathogens .

Properties

Molecular Formula

C10H4Cl2F3N3OS

Molecular Weight

342.12 g/mol

IUPAC Name

2,6-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C10H4Cl2F3N3OS/c11-4-2-1-3-5(12)6(4)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19)

InChI Key

UARLICAAVXOKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F)Cl

Origin of Product

United States

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